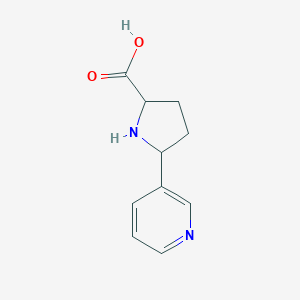

Nornicotine-2-carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

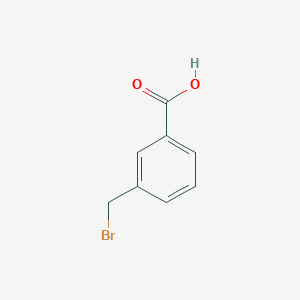

Nornicotine-2-carboxylic acid can be synthesized through multiple steps involving esterification, condensation, hydrolysis, decarboxylation, and reduction processes. For instance, dl-Nornicotine-2′-14C was synthesized from nicotinic acid (carboxyl-14C) through a four-step process involving esterification with diazomethane, condensation with 3-lithio-N-trimethylsilyl-2-pyrrolidone, hydrolysis, and decarboxylation in concentrated hydrochloric acid, followed by reduction to yield nornicotine-2′-14C (Hu, Bondinell, & Hoffmann, 1974). Another approach involved reductive aminocyclization of a 1,4-ketoaldehyde with an aminosugar, followed by acidic hydrolysis (Loh, Zhou, Li, & Sim, 1999).

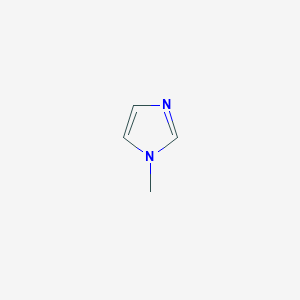

Molecular Structure Analysis

The molecular structure of nornicotine-2-carboxylic acid involves a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group substituting one of the hydrogen atoms. This structure is crucial for its reactivity and interaction with biological systems. Studies on related molecules, such as 6-aminonicotinic acid, provide insights into the potential reactivity and applications of nornicotine-2-carboxylic acid derivatives (Feng, Huang, Liu, & Wang, 2010).

Chemical Reactions and Properties

Nornicotine-2-carboxylic acid and its derivatives participate in various chemical reactions, including aldol reactions, carboxylation, and amidation. These reactions are significant for the synthesis of pharmaceuticals and other organic compounds. For example, nornicotine has been shown to catalyze aldol reactions under specific conditions, demonstrating its potential as a catalyst in organic synthesis (Dickerson, Lovell, Meijler, Noodleman, & Janda, 2004).

科学研究应用

-

Biochemical Production and Separation for Biorefinery Applications

- Carboxylic acids are traditionally produced from fossil fuels and have significant applications in the chemical, pharmaceutical, food, and fuel industries . Significant progress has been made in replacing such fossil fuel sources used for production of carboxylic acids with sustainable and renewable biomass resources .

- The primary focus of the review is on a discussion of and comparison between existing biochemical processes for producing lower-chain fatty acids such as acetic-, propionic-, butyric-, and lactic acids .

- The significance of these acids stems from the recent progress in catalytic upgrading to produce biofuels apart from the current applications of the carboxylic acids in the food, pharmaceutical, and plastics sectors .

-

Applications in Organic Synthesis, Nanotechnology, and Polymers

- Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .

- The applications of carboxylic acids in these areas include obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

-

Phytogenic Pesticide

- Nicotine, a plant alkaloid found in the tobacco plant, is a central nervous system stimulant that can act as a phytogenic pesticide . It can stimulate or block ganglionic functions in low or high doses, respectively . This property could potentially be exploited in the development of pesticides or other agrochemical products .

-

Neurotoxin and Anxiolytic Drug

-

Nanotechnology and Surface Modification

-

Polymers and Additives

-

Pharmaceutical Industry

-

Food Industry

-

Chemical Industry

-

Surface Modifiers

-

Monomers and Additives

-

Medical Field

安全和危害

属性

IUPAC Name |

5-pyridin-3-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nornicotine-2-carboxylic Acid | |

CAS RN |

3562-11-6 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)